3-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine
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Overview
Description
3-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine is a heterocyclic compound that features a triazolopyrazine core fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol, followed by the addition of trifluoroacetic anhydride and methanesulfonic acid . The mixture is then refluxed and distilled to remove trifluoroacetic acid, and the product is isolated through filtration and drying.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to ensure high yield and purity while minimizing byproducts. The process involves the use of readily available starting materials and scalable reaction conditions, such as the use of high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
Types of Reactions
3-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced triazolopyrazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-A]pyrazine: Similar structure but with a trifluoromethyl group, showing different biological activities.
3-(Trifluoromethyl)-5,6,7,8-Tetrahydro-[1,2,4]Triazolo[4,3-A]pyrazine Hydrochloride: Used as an intermediate in the synthesis of pharmaceutical compounds.
Uniqueness
3-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine is unique due to its specific fusion of triazolopyrazine and pyridine rings, which imparts distinct chemical properties and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its significance .
Properties
Molecular Formula |
C10H11N5 |
---|---|
Molecular Weight |
201.23 g/mol |
IUPAC Name |
2-pyridin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C10H11N5/c1-2-8(6-11-3-1)10-13-9-7-12-4-5-15(9)14-10/h1-3,6,12H,4-5,7H2 |
InChI Key |
UXFSRFVRGMSLGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC(=N2)C3=CN=CC=C3)CN1 |
Origin of Product |
United States |
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